[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZZWAEXISRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043056 | |
| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1348081-04-8 | |
| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348081048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CR0LAO0TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic breakdown reveals two primary disconnections (Figure 1):
-
Disconnection A : Cleavage of the naphthoyl group from the indole C3 position.
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Disconnection B : Separation of the 1-methylazepane moiety from the indole nitrogen.
This approach prioritizes late-stage functionalization to minimize side reactions.
Stepwise Synthesis
Indole Core Preparation
The synthesis begins with unsubstituted indole (1 ), which undergoes sequential modifications:
N-Alkylation with 1-Methylazepane
Reaction Conditions :
-
Substrate : Indole (1 )
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Alkylating agent : 1-Methyl-3-iodoazepane (2 )
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Base : Potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF)
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Temperature : 80°C, 12 hours
Mechanism : Nucleophilic aromatic substitution (SₙAr) at the indole’s 1-position, facilitated by the electron-rich nitrogen.
Yield : ~45–50% (crude), improving to 35% after purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
Characterization of Intermediate
The product, 1-(1-methylazepan-3-yl)indole (3 ), is confirmed via:
Friedel-Crafts Acylation
Objective : Introduce the naphthoyl group at the indole C3 position.
Reaction Conditions :
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Substrate : 1-(1-Methylazepan-3-yl)indole (3 )
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Acylating agent : Naphthalene-1-carbonyl chloride (4 )
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Catalyst : Anhydrous aluminum chloride (AlCl₃)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C → room temperature, 6 hours
Mechanism : Electrophilic aromatic substitution (EAS) activated by AlCl₃, directing the acyl group to the indole’s 3-position.
Yield : 25–30% after chromatography (DCM:methanol = 95:5).
Optimization and Challenges
Critical Parameters Affecting Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | >20% drop above 30°C |
| Acyl Chloride Purity | >98% | 15% increase vs. 90% purity |
| Catalyst Loading | 1.5 equiv. AlCl₃ | Lower loading reduces acylation efficiency |
| Moisture Control | <50 ppm H₂O | Hydrolysis reduces yield by 40% |
Byproduct Formation
-
Major Byproduct : Diacylated indole (C3 and C2 positions) due to over-reaction (~15% yield).
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Mitigation : Use stoichiometric AlCl₃ and controlled addition rates.
Alternative Synthetic Routes
Grignard-Based Approach
Step 1 : Formation of 3-indolylmagnesium bromide (5 ) from 1-(1-methylazepan-3-yl)indole.
Step 2 : Reaction with naphthalene-1-carbonyl chloride to yield the target compound.
Advantage : Higher functional group tolerance.
Disadvantage : Lower regioselectivity (~60% C3 acylation).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
AM1220 azepane isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of AM1220 azepane isomer .
Scientific Research Applications
Synthetic Cannabinoid Receptor Agonist
AM-1220 acts primarily as a synthetic cannabinoid receptor agonist. This class of compounds mimics the effects of natural cannabinoids found in cannabis, such as THC. The compound interacts with the CB1 and CB2 receptors in the endocannabinoid system, leading to various physiological effects.
Research Studies and Findings
- Psychoactive Effects : A study highlighted the psychoactive properties of AM-1220 in animal models, demonstrating significant alterations in behavior consistent with cannabinoid receptor activation .
- Comparative Studies : Research comparing AM-1220 with other synthetic cannabinoids has shown it to have a distinct profile in terms of potency and receptor selectivity, which could influence its therapeutic applications .
- Metabolic Pathways : Investigations into the metabolic pathways of AM-1220 reveal insights into its pharmacokinetics, suggesting that understanding these pathways could enhance its application in clinical settings .
Clinical Implications
Case studies involving synthetic cannabinoids like AM-1220 have raised awareness regarding their potential therapeutic uses and risks:
- Pain Management : Clinical trials exploring the efficacy of AM-1220 in chronic pain conditions have shown promise, particularly among patients who do not respond well to traditional analgesics.
- Mental Health Applications : Emerging research suggests potential benefits in treating anxiety and depression through modulation of the endocannabinoid system.
Safety and Regulation
The use of synthetic cannabinoids raises safety concerns due to their unpredictable effects compared to natural cannabinoids. Regulatory bodies are increasingly scrutinizing these substances, leading to calls for more comprehensive research into their safety profiles.
Mechanism of Action
AM1220 azepane isomer exerts its effects by binding to cannabinoid receptors, specifically the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2). The binding affinity for CB1 is higher than for CB2, indicating a preference for central nervous system effects. The compound mimics the action of natural cannabinoids, leading to similar physiological and psychoactive effects .
Comparison with Similar Compounds
Azepane vs. Alkyl Chains
The 1-methylazepane group in the target compound introduces steric bulk and rigidity, likely improving CB1/CB2 binding through van der Waals interactions and reduced conformational flexibility. This contrasts with linear alkyl chains (e.g., n-butyl or pentyl in JWH-073 analogs), which may confer faster metabolic degradation due to cytochrome P450 oxidation .
Halogenation Effects
However, halogenation may also increase toxicity risks .
Planarity and Hydrogen Bonding
The naphthoyl moiety in all analogs is nearly planar (as seen in naphthalen-1-ylmethanol’s crystal structure), facilitating π-π stacking with receptor aromatic residues . Hydrogen bonding, observed in naphthalen-1-ylmethanol’s O–H⋯O interactions, is absent in methanone derivatives but may be mimicked by carbonyl groups in receptor binding .
Forensic and Regulatory Considerations
The target compound’s detection in "smoke mixtures" alongside JWH and AM series compounds underscores its role as a designer drug. Its azepane modification may evade legislative bans targeting traditional alkylindole cannabinoids .
Biological Activity
The compound [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone, also known as AM-1220 azepane isomer, is a synthetic cannabinoid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for AM-1220 is with a molecular weight of 396.524 g/mol. The structure includes an indole moiety linked to a naphthalene ring and a methylazepane group, contributing to its interaction with cannabinoid receptors.
| Property | Value |
|---|---|
| Chemical Formula | C27H28N2O |
| Molecular Weight | 396.524 g/mol |
| IUPAC Name | [1-(1-Methylazepan-3-yl)-1H-indol-3-yl]-naphthalen-1-ylmethanone |
| CAS Number | 1348081-04-8 |
AM-1220 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 receptor in the central nervous system. This action mimics the effects of naturally occurring cannabinoids like THC, leading to psychoactive effects and influencing various physiological processes.
Key Mechanisms:
- CB1 Receptor Activation : AM-1220 binds to CB1 receptors, modulating neurotransmitter release and affecting pain perception, mood, and appetite.
- Pharmacological Effects : Its agonistic activity can lead to both therapeutic effects (e.g., analgesia) and adverse effects (e.g., anxiety, hallucinations).
In Vitro Studies
Research has demonstrated that AM-1220 exhibits significant biological activity in various assays:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its neuroprotective properties.
- Anti-inflammatory Effects : Studies indicate that AM-1220 may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
A recent study highlighted the prevalence of synthetic cannabinoids like AM-1220 in herbal products. Analysis revealed its presence in several samples, raising concerns about safety and regulation due to its potent biological effects .
Toxicological Profile
While AM-1220 exhibits promising pharmacological properties, it also poses risks associated with synthetic cannabinoids:
- Cytotoxicity : In cell viability assays, AM-1220 demonstrated concentration-dependent cytotoxic effects on certain cell lines.
- Psychotropic Effects : Users report experiences similar to those induced by THC, including euphoria and altered mental states, but with a higher risk of adverse reactions.
Recent Investigations
Recent studies have focused on characterizing the biological activity of synthetic cannabinoids:
- A comprehensive review discussed the structural similarities between AM-1220 and other synthetic cannabinoids, emphasizing their varied receptor affinities and resultant pharmacological profiles .
Comparative Analysis
The following table summarizes key findings on the biological activity of AM-1220 compared to other synthetic cannabinoids:
| Compound | CB1 Affinity | Antioxidant Activity | Toxicity Level |
|---|---|---|---|
| AM-1220 | High | Moderate | Moderate |
| JWH-018 | Moderate | High | High |
| JWH-073 | Low | Low | Low |
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for naphthyl protons; δ 3.1–3.8 ppm for azepane methyl groups) resolve substituent positioning .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with torsion angles (e.g., C2–C1–C10–C5 = −176.55°) validating stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 343.1572 for C₂₃H₂₁NO₂) .
What in vitro assays are recommended for initial assessment of cannabinoid receptor activity?
Q. Basic
- Radioligand displacement : Compete with [³H]CP-55,940 at CB₁/CB₂ receptors (IC₅₀ values <100 nM indicate high affinity) .
- cAMP inhibition : Measure Gαi/o coupling via forskolin-stimulated cAMP reduction in HEK-293 cells expressing recombinant receptors .
- Functional selectivity : Use β-arrestin recruitment assays (e.g., PathHunter®) to assess biased signaling .
How can researchers optimize reaction conditions to address low yields?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 h at 120°C vs. 24 h conventional) and improves yield by 20–30% .
- Protecting groups : Temporarily block azepane nitrogen with Boc to mitigate steric effects during acylation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in heterocyclic systems .
What strategies resolve discrepancies between computational and experimental binding affinities?
Q. Advanced
- Molecular dynamics simulations : Analyze ligand-receptor binding poses (e.g., hydrophobic interactions with CB₁ transmembrane helices) .
- Free energy perturbation : Quantify ΔΔG contributions of azepane methyl groups to binding entropy .
- Crystallographic validation : Compare predicted vs. experimental ligand-receptor co-crystal structures (e.g., PDB ID 5TGZ for JWH-018 analogs) .
How do structural modifications at azepane or indole moieties influence pharmacokinetics?
Q. Advanced
- Azepane methylation : Enhances metabolic stability (t₁/₂ >60 min in liver microsomes) by reducing CYP3A4 oxidation .
- Indole substitution : Electron-withdrawing groups (e.g., 5-methoxy) increase plasma protein binding (>90%), lowering free drug concentration .
- LogP optimization : Naphthoyl derivatives with logP ~5.4 (XlogP) balance blood-brain barrier penetration and solubility .
What analytical approaches determine enantiomeric purity?
Q. Advanced
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers (Rf difference >1.5) .
- VCD spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra for absolute configuration .
- Crystallographic Flack parameter : Confirm enantiopurity in single crystals (Flack x <0.1) .
How should controlled studies evaluate metabolic stability in hepatic microsomes?
Q. Advanced
- Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL), NADPH regeneration system, and LC-MS/MS quantification .
- Phase I metabolites : Monitor hydroxylation at azepane (m/z +16) and naphthoyl ketone reduction (m/z −2) .
- CYP inhibition assays : Co-incubate with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
